molecular formula C24H23N7O B11125551 (2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-(1-methyl-1H-benzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11125551
M. Wt: 425.5 g/mol
InChI Key: BFMJVSFUQXPAMQ-BMRADRMJSA-N
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Description

The compound (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic molecule that features a combination of benzodiazole, piperazine, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic synthesis The process begins with the preparation of the benzodiazole and pyridopyrimidine intermediates, which are then coupled through a series of condensation and cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and benzodiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxycyclohexyl phenyl ketone
  • 2,2-Dimethoxy-2-phenylacetophenone

Uniqueness

(2E)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N7O

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C24H23N7O/c1-28-11-13-30(14-12-28)23-18(24(32)31-10-6-5-9-21(31)27-23)15-17(16-25)22-26-19-7-3-4-8-20(19)29(22)2/h3-10,15H,11-14H2,1-2H3/b17-15+

InChI Key

BFMJVSFUQXPAMQ-BMRADRMJSA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C4=NC5=CC=CC=C5N4C

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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